N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide is a complex organic compound that features a benzothiazole ring fused with a quinoline structure.
Mechanism of Action
Target of Action
The primary target of N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide is Cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its target, COX, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX converts arachidonic acid, derived from cell membrane phospholipids, into prostaglandins. By inhibiting COX, the compound prevents this conversion, disrupting the pathway and reducing the production of prostaglandins .
Result of Action
The inhibition of COX leads to a decrease in prostaglandin production, resulting in reduced inflammation and pain . This makes the compound potentially useful as an anti-inflammatory agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, catalyzed by glacial acetic acid . The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired benzothiazole-quinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the quinoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(6-methoxybenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide: Contains a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide enhances its lipophilicity and metabolic stability, making it more effective in crossing cell membranes and exerting its pharmacological effects .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-9-6-15(23)12-7-10(2-4-13(12)20-9)17(24)22-18-21-14-5-3-11(19)8-16(14)25-18/h2-8H,1H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTADXWTQKUNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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